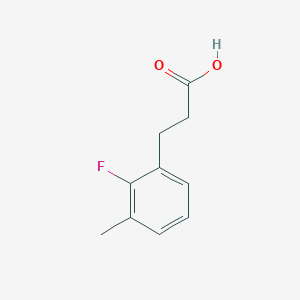

3-(2-fluoro-3-methylphenyl)propanoic acid

Descripción

3-(2-fluoro-3-methylphenyl)propanoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a fluorine atom and a methyl group attached to a benzene ring, which is further connected to a propionic acid moiety

Propiedades

IUPAC Name |

3-(2-fluoro-3-methylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-3-2-4-8(10(7)11)5-6-9(12)13/h2-4H,5-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYWGJGSRCIFSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluoro-3-methylphenyl)propanoic acid typically involves the following steps:

Starting Material: The synthesis begins with 2-Fluoro-3-methylbenzene, which is commercially available or can be synthesized through various methods.

Grignard Reaction: The 2-Fluoro-3-methylbenzene is subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding Grignard reagent.

Carboxylation: The Grignard reagent is then reacted with carbon dioxide to introduce the carboxylic acid group, resulting in the formation of 3-(2-fluoro-3-methylphenyl)propanoic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-(2-fluoro-3-methylphenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Derivatives:

Biology:

Biochemical Studies: The compound is used in biochemical studies to understand the effects of fluorine substitution on biological activity.

Medicine:

Drug Development: It serves as a precursor for the development of anti-inflammatory and analgesic drugs due to its structural similarity to other known therapeutic agents.

Industry:

Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-(2-fluoro-3-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and derivative of the compound.

Comparación Con Compuestos Similares

- 2-Fluoro-3-methylbenzoic acid

- 3-(2-Fluoro-4-methyl-phenyl)-propionic acid

- 3-(2-Fluoro-3-chloro-phenyl)-propionic acid

Comparison:

- Uniqueness: The unique combination of the fluorine atom and the methyl group in 3-(2-fluoro-3-methylphenyl)propanoic acid imparts distinct chemical and biological properties compared to its analogs.

- Chemical Properties: The presence of the fluorine atom can influence the compound’s reactivity, stability, and solubility.

- Biological Activity: The specific substitution pattern on the benzene ring can affect the compound’s interaction with biological targets, leading to variations in its pharmacological effects.

Actividad Biológica

3-(2-Fluoro-3-methylphenyl)propanoic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom and a methyl group on a phenyl ring, linked to a propanoic acid moiety. Its molecular formula is C₁₀H₁₁FO₂, with a molecular weight of approximately 182.2 g/mol. The unique structural features of this compound make it a subject of interest in biochemical research, particularly regarding its biological activity.

Overview of Biological Activity

Research indicates that 3-(2-fluoro-3-methylphenyl)propanoic acid exhibits significant biological activity, particularly in studies focused on the effects of fluorine substitution on various biological targets. The presence of the fluorine atom enhances its binding affinity to specific enzymes or receptors, potentially influencing pharmacological effects. This compound's structural similarity to other therapeutic agents positions it as a promising candidate for drug development, especially in the realms of anti-inflammatory and analgesic medications.

Comparative Analysis with Related Compounds

The biological activity of 3-(2-fluoro-3-methylphenyl)propanoic acid can be better understood when compared to structurally related compounds. The following table summarizes key differences among selected analogs:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 2-Fluoro-3-methylbenzoic acid | C₈H₉FO₂ | Lacks propanoic acid moiety |

| 3-(2-Fluoro-4-methylphenyl)propionic acid | C₁₀H₁₁FO₂ | Different methyl group position |

| 3-(2-Fluoro-3-chlorophenyl)propionic acid | C₁₀H₁₁ClF O₂ | Chlorine instead of methyl group |

The distinct chemical and biological properties of 3-(2-fluoro-3-methylphenyl)propanoic acid arise from its unique substitution pattern, affecting its reactivity, stability, solubility, and interactions with biological targets.

Case Studies and Research Findings

While specific case studies focusing solely on 3-(2-fluoro-3-methylphenyl)propanoic acid are sparse, preliminary findings suggest potential applications in drug development. For instance:

- Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. Given the structural similarities, 3-(2-fluoro-3-methylphenyl)propanoic acid may also demonstrate such effects.

- Analgesic Effects : Similar compounds have been evaluated for their analgesic properties in animal models. Future studies could assess whether this compound can effectively reduce pain through similar pathways.

Safety and Handling Considerations

Due to the limited research available on the safety profile of 3-(2-fluoro-3-methylphenyl)propanoic acid, specific safety data are not documented. However, it is advisable to adhere to standard laboratory safety practices when handling this compound, as similar aromatic carboxylic acids can cause irritation to skin and eyes.

Future Research Directions

Given the promising structural characteristics and preliminary findings regarding its biological activity, future research should focus on:

- Elucidating Mechanisms : Detailed studies are needed to understand how this compound interacts with specific biological targets.

- In Vivo Studies : Conducting animal model studies to evaluate its efficacy as an anti-inflammatory or analgesic agent.

- Safety Assessments : Comprehensive toxicological evaluations to establish safety profiles for potential therapeutic applications.

- Synthesis Optimization : Investigating synthetic routes that enhance yield and purity for practical applications in drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.